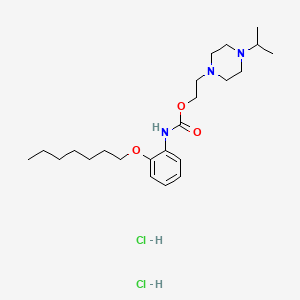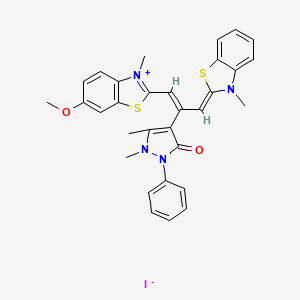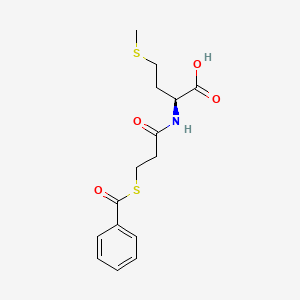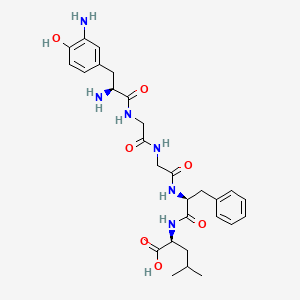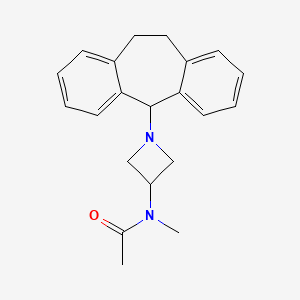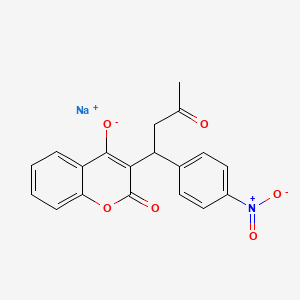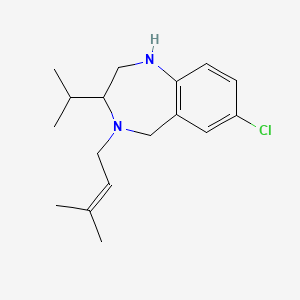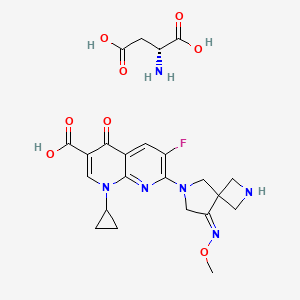
Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, including an amino group, a bromo substituent, a furanyl moiety, and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” involves several steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-amino-5-bromo-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Furanyl Moiety: The furanyl group can be introduced via a Friedel-Crafts acylation reaction using furanyl chloride and a Lewis acid catalyst.
Formation of the Azabicyclo Octane Ring: The azabicyclo octane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl moiety, leading to the formation of furanyl ketones or aldehydes.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furanyl ketones or aldehydes.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may serve as a probe to study the interactions of benzamides with biological targets, such as enzymes or receptors.
Medicine
The compound’s unique structure may make it a candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as G-protein coupled receptors, ion channels, or enzymes, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound with a simpler structure.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
Furanyl Benzamides: Compounds with a furanyl group attached to the benzamide core.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-N-(8-(3-furanylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-” lies in its complex structure, which combines multiple functional groups and a bicyclic ring system. This complexity may confer unique biological activities and make it a valuable compound for research and development.
Propriétés
Numéro CAS |
83130-66-9 |
|---|---|
Formule moléculaire |
C20H24BrN3O3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
4-amino-5-bromo-N-[8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-26-19-9-18(22)17(21)8-16(19)20(25)23-13-6-14-2-3-15(7-13)24(14)10-12-4-5-27-11-12/h4-5,8-9,11,13-15H,2-3,6-7,10,22H2,1H3,(H,23,25) |
Clé InChI |
PVADNXWQWOFBJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=COC=C4)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


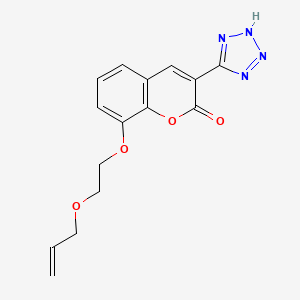
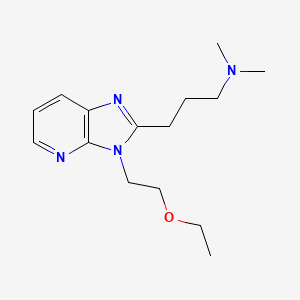


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
